1-(5-Chloro-2-(difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-one is an organic compound with the molecular formula C10H10ClF2O2 This compound is characterized by the presence of a chlorinated phenyl ring substituted with a difluoromethoxy group and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-one typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzene with a suitable propan-2-one derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and high yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[5-chloro-2-(difluoromethoxy)phenyl]-2-propanol: A similar compound with an alcohol group instead of a ketone.
1-[5-chloro-2-(difluoromethoxy)phenyl]methanamine hydrochloride: A related compound with an amine group.
Uniqueness
1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H9ClF2O2 |
---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-6(14)4-7-5-8(11)2-3-9(7)15-10(12)13/h2-3,5,10H,4H2,1H3 |
InChI Key |
NRJZRPICTKCZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)OC(F)F |
Origin of Product |
United States |
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